molecular formula C5H4ClN3O2 B3030517 6-Amino-5-chloro-4-pyrimidinecarboxylic acid CAS No. 914916-98-6

6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Cat. No.: B3030517
CAS No.: 914916-98-6
M. Wt: 173.56
InChI Key: XIEDAMQXYCHOHG-UHFFFAOYSA-N
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Description

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a heterocyclic organic compound with the molecular formula C 5 H 4 ClN 3 O 2 and a molecular weight of 173.56 g/mol . This compound is a pyrimidine derivative, a class of structures that are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The presence of both an amino group and a carboxylic acid group on the pyrimidine ring makes this molecule a versatile building block for chemical synthesis . Researchers can utilize this compound as a key precursor for the development of more complex molecules, potentially for pharmaceutical applications. The chloro substituent offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions. As a multifunctional scaffold, it holds value for constructing combinatorial libraries and for the synthesis of potential enzyme inhibitors or other biologically active targets. Proper handling procedures should be followed, as the compound carries safety warnings for causing skin and eye irritation and may be harmful if swallowed, inhaled, or in contact with skin . This product is intended for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications. For long-term stability, it is recommended to store the product in a dark place, under an inert atmosphere, and at a temperature of 2-8°C .

Properties

IUPAC Name

6-amino-5-chloropyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11)(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEDAMQXYCHOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720992
Record name 6-Amino-5-chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914916-98-6
Record name 6-Amino-5-chloro-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914916-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-5-chloro-4-pyrimidinecarboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Nitro derivatives of the compound.

    Reduction Products: Amine derivatives of the compound.

Scientific Research Applications

6-Amino-5-chloro-4-pyrimidinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an inhibitor of certain enzymes involved in DNA replication and repair.

    Medicine: Explored for its potential use in the development of antiviral and anticancer agents.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-amino-5-chloro-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis and DNA replication. The compound can inhibit the activity of these enzymes, leading to disruption of cellular processes and potential therapeutic effects in the treatment of diseases such as cancer and viral infections .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name CAS Number Substituents Molecular Formula Key Features
6-Amino-5-chloro-4-pyrimidinecarboxylic acid 914916-98-6 -NH₂ (C6), -Cl (C5), -COOH (C4) C₅H₄ClN₃O₂ High polarity due to -NH₂ and -COOH; potential for hydrogen bonding
5-Chloropyrimidine-4-carboxylic acid 64224-65-3 -Cl (C5), -COOH (C4) C₅H₃ClN₂O₂ Lacks -NH₂ at C6; reduced hydrogen-bonding capacity; higher lipophilicity
2-Aminopyrimidine-4-carboxylic acid 2164-65-0 -NH₂ (C2), -COOH (C4) C₅H₅N₃O₂ Absence of -Cl at C5; altered electronic properties for nucleophilic reactions
6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid (Aminocyclopyrachlor) 858956-08-8 -NH₂ (C6), -Cl (C5), -COOH (C4), -cyclopropyl (C2) C₈H₈ClN₃O₂ Cyclopropyl group enhances steric bulk and lipophilicity; used as herbicide
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 5909-24-0 -Cl (C4), -COOEt (C5), -SMe (C2) C₈H₉ClN₂O₂S Ester group improves volatility; methylthio enhances electron-withdrawing effects

Physicochemical Properties Comparison

Property This compound 5-Chloropyrimidine-4-carboxylic acid Aminocyclopyrachlor
Water Solubility Moderate (polar groups) Low (lack of -NH₂) Very low (cyclopropyl)
LogP (Estimated) ~0.5 ~1.2 ~2.8
Melting Point Not reported 215–217°C 180–182°C

Research Findings and Commercial Considerations

  • Synthetic Challenges: Electrochemical coupling of 4-amino-6-chloropyrimidines requires precise control to avoid by-products, as substituent positions (e.g., -Cl at C5 vs. C4) dramatically alter reaction pathways .
  • Cost and Availability: Aminocyclopyrachlor is priced at €344–1,113 per gram (depending on quantity), reflecting its specialized agrochemical use . In contrast, simpler analogs like 5-Chloropyrimidine-4-carboxylic acid are more cost-effective for bulk synthesis .

Biological Activity

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS No. 914916-98-6) is a pyrimidine derivative that has garnered attention for its biological activity, particularly in the fields of herbicide development and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H4_4ClN3_3O2_2
  • Molecular Weight : 173.56 g/mol
  • Structure : The compound features a pyrimidine ring substituted with an amino group and a chlorine atom, which are critical for its biological activity.

This compound primarily functions as a herbicide, specifically targeting broadleaf weeds and woody vegetation. Its mechanism involves the inhibition of specific enzymes within the pyrimidine biosynthetic pathway, leading to disrupted nucleic acid synthesis in plants. This disruption ultimately results in plant growth inhibition and death.

Herbicidal Properties

The compound is classified as a pyrimidine carboxylic acid herbicide. Studies have shown that it has rapid absorption and translocation in plants, with significant metabolic conversion to its active form shortly after application. For instance, research indicated that by two hours post-application, approximately 65% of the absorbed herbicide was converted to its active form in treated plants .

Antimicrobial Activity

In addition to its herbicidal properties, there is emerging evidence suggesting potential antimicrobial activities. Research on related pyrimidine compounds has demonstrated that modifications can enhance their efficacy against various pathogens, indicating that this compound may also possess similar properties .

Case Studies

  • Metabolism in Animal Models :
    A study involving lactating goats assessed the metabolism of DPX-KJM44 (a precursor to aminocyclopyrachlor) and found that aminocyclopyrachlor accounted for over 97% of total residues in liver samples after administration. This indicates efficient metabolic conversion and systemic exposure to the active compound .
  • Plant Absorption Studies :
    In controlled experiments, plants treated with formulations containing aminocyclopyrachlor showed rapid absorption rates, reaching up to 48% of applied radioactivity within 48 hours. The study also noted that translocation to both above-ground and below-ground tissues increased over time, highlighting the compound's effective distribution within plant systems .

Data Summary Table

PropertyValue
Molecular FormulaC5_5H4_4ClN3_3O2_2
Molecular Weight173.56 g/mol
Herbicidal ActivityEffective against broadleaf weeds
Absorption RateUp to 48% in 48 hours
Metabolic Conversion>97% in liver (animal model)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-5-chloro-4-pyrimidinecarboxylic acid
Reactant of Route 2
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6-Amino-5-chloro-4-pyrimidinecarboxylic acid

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